molecular formula C16H13NS B8345049 4-(phenyl-2-thienylmethyl)Pyridine

4-(phenyl-2-thienylmethyl)Pyridine

Cat. No.: B8345049
M. Wt: 251.3 g/mol
InChI Key: CEJJXEINFZHWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(phenyl-2-thienylmethyl)Pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyl-thienylmethyl group

Chemical Reactions Analysis

Types of Reactions

4-(phenyl-2-thienylmethyl)Pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the phenyl or thienyl rings, enhancing their chemical and biological properties .

Scientific Research Applications

4-(phenyl-2-thienylmethyl)Pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(phenyl-2-thienylmethyl)Pyridine involves its interaction with specific molecular targets and pathways. For example, in its anticancer applications, the compound may inhibit the activity of certain kinases, leading to the disruption of cancer cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

4-(phenyl-2-thienylmethyl)Pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyridine derivatives.

Properties

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

4-[phenyl(thiophen-2-yl)methyl]pyridine

InChI

InChI=1S/C16H13NS/c1-2-5-13(6-3-1)16(15-7-4-12-18-15)14-8-10-17-11-9-14/h1-12,16H

InChI Key

CEJJXEINFZHWSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

NAI (2.27 g, 16.0 mmol) and Me3Sicl (2.02, 16.0 mmol) were stirred in CH3CN (70 mL) at 0° C. (Phenyl)-pyrid-4-yl-(thien-2-yl)methanol (0.534 g, 2.00 mmol (Example 93)) was added at 0° C. and the resulting solution was stirred over night at room temperature. Na2S2O3 (sat., 20 mL) was added and the two phase system was stirred 5 minutes. The phases were separated and the organic layer was dried (MgSO4), filtered and evaporated. The resulting crystals were dissolved in CH2Cl2 (30 mL), the solution was washed with NaHCO3 (30 mL, sat.) and H2O (30 mL), dried (MgSO4) and evaporated yielding 0.41 g which was recrystallized in diisopropyl ether giving 0.22 g (43.8%) of the pure title compound.
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Reaction Step One
Name
(Phenyl)-pyrid-4-yl-(thien-2-yl)methanol
Quantity
0.534 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

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